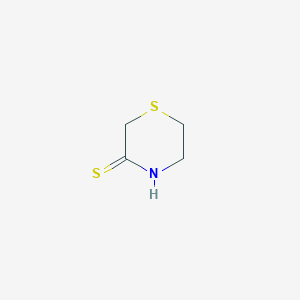

Thiomorpholine-3-thione

CAS No.: 21009-58-5

Cat. No.: VC4091778

Molecular Formula: C4H7NS2

Molecular Weight: 133.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21009-58-5 |

|---|---|

| Molecular Formula | C4H7NS2 |

| Molecular Weight | 133.2 g/mol |

| IUPAC Name | thiomorpholine-3-thione |

| Standard InChI | InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) |

| Standard InChI Key | CAQSLXADSMAWHL-UHFFFAOYSA-N |

| SMILES | C1CSCC(=S)N1 |

| Canonical SMILES | C1CSCC(=S)N1 |

Introduction

Structural and Molecular Characteristics

Thiomorpholine-3-thione belongs to the thiomorpholine family, which comprises saturated six-membered rings containing one sulfur atom. The thione group at the 3-position distinguishes it from its oxygenated analog, thiomorpholin-3-one (C₄H₇NOS), where the carbonyl (C=O) group replaces the thione . The molecular structure of thiomorpholine-3-thione is pivotal to its reactivity, as the sulfur atoms in both the ring and thione group serve as potential donor sites for metal coordination.

Table 1: Comparative molecular properties of thiomorpholine-3-thione and thiomorpholin-3-one

The presence of the thione group enhances the compound’s ability to form stable metal complexes, as demonstrated in studies involving chromium(III) halides .

Synthesis and Preparation

Thiomorpholine-3-thione is typically synthesized via thionation reactions, where oxygen atoms in precursor compounds are replaced with sulfur. For example, thiomorpholin-3-one can be converted to the thione derivative using phosphorus pentasulfide (P₂S₅), a common thionating agent. While explicit synthetic protocols for thiomorpholine-3-thione are scarce in the literature, analogous methods for related thiones provide a plausible pathway .

In a seminal study, chromium(III) complexes of thiomorpholine-3-thione were prepared by reacting CrX₃·nH₂O (X = Cl, Br, I) with the ligand in ethanol under reflux conditions . The reaction mechanism involves the thione sulfur coordinating to the metal center, forming complexes such as [Cr(C₄H₇NS₂)₃X₃]. These complexes were characterized using vibrational spectroscopy, magnetism measurements, and electronic absorption spectra .

Chemical and Physical Properties

-

Thermal Stability: The chromium(III) complexes decompose at elevated temperatures, releasing sulfur oxides and carbon monoxide .

-

Solubility: The ligand is likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), given its use in coordination chemistry .

-

Spectroscopic Features: Infrared (IR) spectra of thiomorpholine-3-thione complexes exhibit characteristic ν(C=S) stretches near 1100 cm⁻¹, confirming thione participation in bonding .

Coordination Chemistry and Metal Complexes

Thiomorpholine-3-thione’s primary application lies in its role as a ligand for transition metals. A landmark study by Gupta et al. (1974) investigated its complexes with chromium(III) halides :

Key Findings:

-

Binding Mode: The thione sulfur atom serves as the primary donor site, forming monodentate complexes with Cr(III).

-

Complex Geometry: Hexacoordinate chromium centers were observed, with three thiomorpholine-3-thione ligands and three halide ions completing the octahedral geometry .

-

Magnetic Properties: Magnetic moments (μeff) of 3.70–3.90 BM indicated high-spin d³ configurations, consistent with Cr(III) complexes .

Table 2: Spectroscopic parameters for [Cr(C₄H₇NS₂)₃X₃] complexes

| Parameter | CrCl₃ Complex | CrBr₃ Complex | CrI₃ Complex |

|---|---|---|---|

| ν(Cr-S) (cm⁻¹) | 315 | 308 | 295 |

| μeff (BM) | 3.85 | 3.78 | 3.72 |

| Λₘ (S cm² mol⁻¹) | 15.2 | 14.8 | 14.1 |

These complexes exhibit distinct electronic absorption bands in the visible region, attributed to d-d transitions and ligand-to-metal charge transfer (LMCT) .

Future Research Directions

-

Synthetic Optimization: Developing scalable, high-yield synthesis methods for thiomorpholine-3-thione.

-

Expanded Coordination Studies: Exploring complexes with other transition metals (e.g., Fe, Cu) for catalytic applications.

-

Biological Screening: Evaluating the compound’s pharmacokinetic and toxicological profiles for medicinal potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume